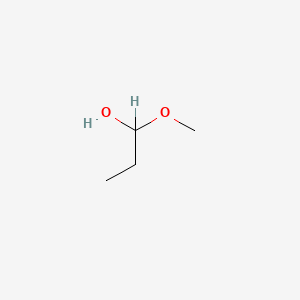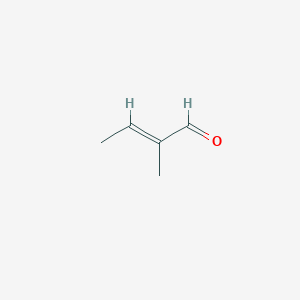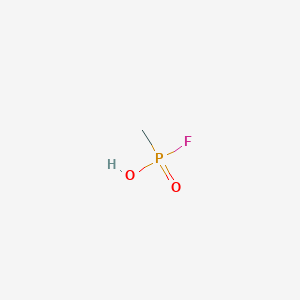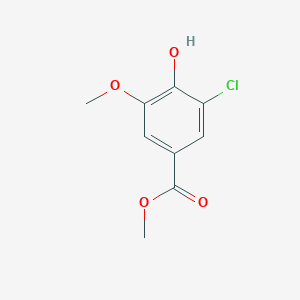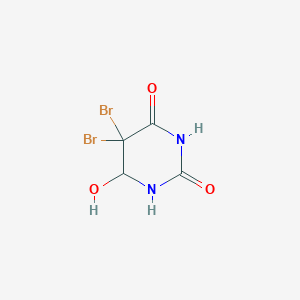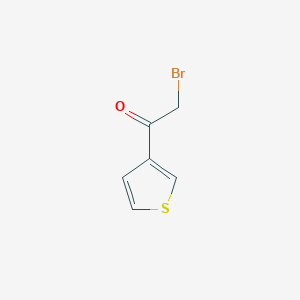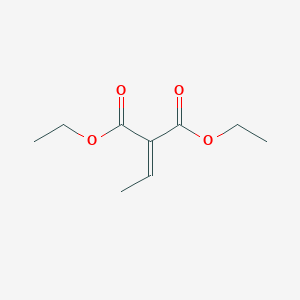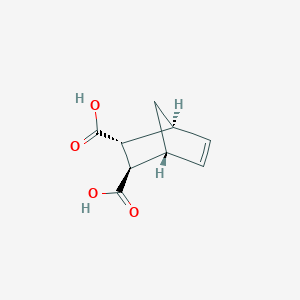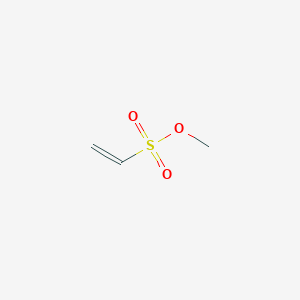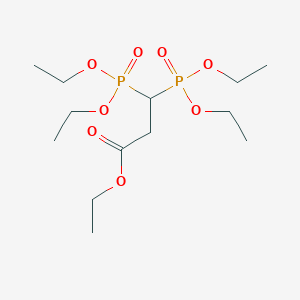
Neodymium oxalate
Übersicht
Beschreibung
Synthesis Analysis
Neodymium oxalate complexes have been synthesized through hydrothermal methods, involving reactions under controlled temperature and pressure conditions. For instance, organically templated neodymium oxalate-sulfate hybrids were synthesized under hydrothermal conditions, showcasing the versatility of synthesis approaches for such compounds (Xu et al., 2009).
Molecular Structure Analysis
The molecular structures of neodymium oxalate complexes vary, featuring different coordination geometries around the neodymium ions. These structures often include various bridging ligands such as oxalate and sulfate, leading to diverse structural frameworks. For example, a study described the synthesis of a neodymium(III) coordination polymer based on oxalate and carbonate ligands, highlighting a complex 3D framework structure (De, 2013).
Chemical Reactions and Properties
Neodymium oxalate complexes engage in chemical reactions that underscore their reactivity and functional versatility. These reactions often influence their luminescent properties and stability, making them subjects of interest in materials science. The synthesis of neodymium oxalate-selenites under hydrothermal conditions exemplifies the exploration of chemical reactivity towards designing materials with specific properties (Liu et al., 2012).
Physical Properties Analysis
The physical properties of neodymium oxalate, such as luminescence, are influenced by its molecular structure and the coordination environment around the neodymium ions. The photoluminescent properties of organically templated neodymium oxalate–sulfate complexes have been specifically investigated, demonstrating their potential in luminescent applications (Xu et al., 2009).
Chemical Properties Analysis
The chemical properties of neodymium oxalate complexes, including their stability, solubility, and reactivity, are central to understanding their applications and behavior in different environments. Studies have explored these aspects, such as the thermal decomposition of neodymium praseodymium oxalate decahydrate crystals, providing insights into their stability and decomposition pathways (Joseph et al., 1998).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties :
- Neodymium(III) coordination polymers based on oxalate and carbonate ligands have been synthesized, characterized, and found to exhibit near-infrared luminescence at room temperature due to Nd3+ ions (H. De, 2013).
Photonic Applications :
- Neodymium oxalate nanoparticles incorporated into TiO2/organically modified silane composite thin films show strong violet up-conversion emission, useful for photonic applications (W. Que & C. Kam, 2002).
Crystal Growth and Characterization :
- Mixed neodymium praseodymium oxalate decahydrate crystals have been grown and characterized, contributing to the understanding of rare earth oxalate crystallization (C. Joseph, G. Varghese, & M. A. Ittyachen, 1995).
Nonlinear Optical (NLO) Properties :
- A chiral mixed carboxylate of neodymium has been discovered to exhibit nonlinear optical properties, contributing to the development of NLO materials (R. Vaidhyanathan, S. Natarajan, & C. Rao, 2004).
Structural Diversity and Framework Formation :
- New neodymium hydroxo-oxalate and oxalate structures demonstrate a diverse range of structural frameworks, useful for understanding the condensation of neodymium oxygen polyhedra under hydrothermal conditions (A. Mer et al., 2013).
Photoluminescent Properties :
- Organically templated neodymium oxalate–sulfate hybrids exhibit interesting photoluminescent properties, opening avenues for new material synthesis (Ning-Xia Xu et al., 2009).
Thermal Decomposition Studies :
- Thermal decomposition of neodymium praseodymium oxalate decahydrate crystals provides insights into the crystal structure and decomposition mechanisms, important for material processing (C. Joseph, G. Varghese, & M. A. Ittyachen, 1998).
Open-framework Structures :
- Open-framework neodymium oxalates with organic functional groups demonstrate unique structural properties, offering potential for chemical manipulation (R. Vaidhyanathan, S. Natarajan, & C. Rao, 2002).
Safety And Hazards
Neodymium oxalate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
neodymium(3+);oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Nd/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLDOHAGZQSOPP-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Nd+3].[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Nd2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neodymium oxalate | |
CAS RN |
1186-50-1, 28877-87-4 | |
| Record name | Neodymium, [μ-[ethanedioato(2-)-κO1,κO2′:κO1′,κO2]]bis[ethanedioato(2-)-κO1,κO2]di- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neodymium oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris[oxalato(2-)]dineodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanedioic acid, neodymium(3+) salt, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

